1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol
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Overview
Description
1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is a complex organic compound with a unique structure that combines a benzyl group, a hydroxyethyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol typically involves multiple steps. One common method includes the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 3-(2-methylphenoxy)propan-2-ol under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzyl group can be reduced to form a simpler alkyl chain.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products:
Oxidation: Benzyl(2-hydroxyethyl)amine derivatives.
Reduction: Simplified alkyl chains.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group can participate in hydrogen bonding, while the benzyl and phenoxy groups contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[Benzyl(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
1-[Benzyl(2-hydroxyethyl)amino]-3-(4-methylphenoxy)propan-2-ol: Similar structure but with the methyl group in a different position.
Uniqueness: 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO3/c1-16-7-5-6-10-19(16)23-15-18(22)14-20(11-12-21)13-17-8-3-2-4-9-17/h2-10,18,21-22H,11-15H2,1H3 |
InChI Key |
XLVAQTLETWDYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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